Lipophilicity Modulation: Pyrrolidine vs. Piperidine Heterocycle
The target compound (pyrrolidine amide) exhibits a consensus LogP of 3.13262, which is 0.0817 log units lower than the directly comparable piperidine analog (3-bromo-4-fluorophenyl)(piperidin-1-yl)methanone (LogP 3.2143), despite sharing the identical molecular formula (C₁₂H₁₃BrFNO), molecular weight (286.14 g/mol), and TPSA (20.31 Ų) . This quantifiable lipophilicity difference arises solely from the 5-membered pyrrolidine ring versus the 6-membered piperidine ring, which alters the spatial distribution of hydrophobic surface area [1]. In drug discovery contexts, a ΔLogP of approximately 0.08 can translate to meaningful differences in logD₇.₄, plasma protein binding, and membrane permeability [1].
| Evidence Dimension | Consensus LogP (computed lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.13262 |
| Comparator Or Baseline | (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone: LogP = 3.2143 |
| Quantified Difference | ΔLogP = −0.0817 (target compound less lipophilic by ~0.08 log units) |
| Conditions | Computational prediction (consensus LogP); TPSA identical at 20.31 Ų for both compounds |
Why This Matters
Procurement decisions for SAR campaigns must account for this intrinsic lipophilicity offset, as the pyrrolidine scaffold systematically delivers lower LogP than the piperidine isostere, which may be advantageous when optimizing for reduced metabolic clearance or improved solubility.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
